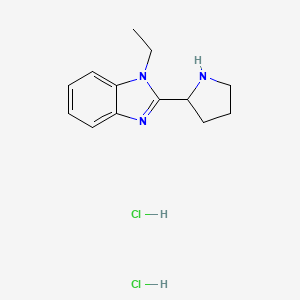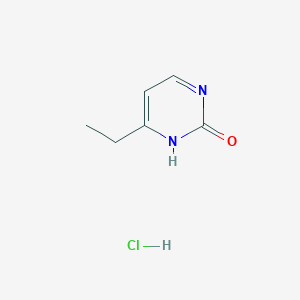
4-Ethylpyrimidin-2-ol hydrochloride
Descripción general
Descripción
4-Ethylpyrimidin-2-ol hydrochloride is a chemical compound with the CAS number 856152-91-5 . It is used for pharmaceutical testing .
Synthesis Analysis
Pyrimidines, including 4-Ethylpyrimidin-2-ol hydrochloride, can be synthesized through various methods. One such method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of 4-Ethylpyrimidin-2-ol hydrochloride is not explicitly mentioned in the search results.Chemical Reactions Analysis
Pyrimidines, including 4-Ethylpyrimidin-2-ol hydrochloride, can undergo various chemical reactions. For instance, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones enables an efficient synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Aplicaciones Científicas De Investigación
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
-
Anti-inflammatory Agents
- Pyrimidines have been found to exhibit anti-inflammatory effects. Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Numerous methods for the synthesis of pyrimidines are described .
- Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Anticancer Agents
- Pyrimidines are reported to exhibit anticancer effects .
- Pyrimidines are used in the modulation of myeloid leukemia. For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
- Pyrimidines are also used in the treatment of breast cancer and idiopathic pulmonary fibrosis .
Direcciones Futuras
While specific future directions for 4-Ethylpyrimidin-2-ol hydrochloride are not mentioned in the search results, pyrimidines in general have been studied for their potential in various biological activities, including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory effects . Future studies may focus on these areas to develop new pyrimidines as therapeutic agents .
Propiedades
IUPAC Name |
6-ethyl-1H-pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c1-2-5-3-4-7-6(9)8-5;/h3-4H,2H2,1H3,(H,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKIIVPSAUYERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=NC(=O)N1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylpyrimidin-2-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Fluoro-6-methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1396927.png)
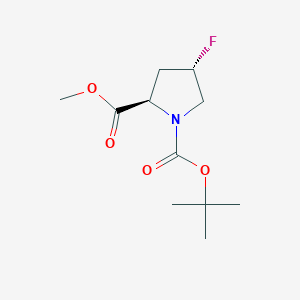
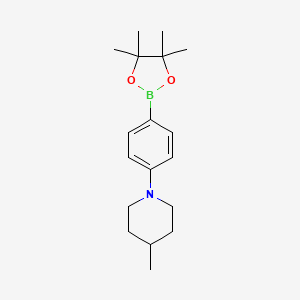
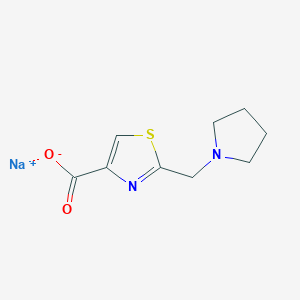
![[(2-Isopropylpyrimidin-4-yl)methyl]methylaminedihydrochloride](/img/structure/B1396934.png)
![9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate hydrochloride](/img/structure/B1396939.png)
![1-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1396940.png)
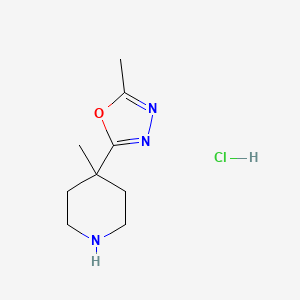
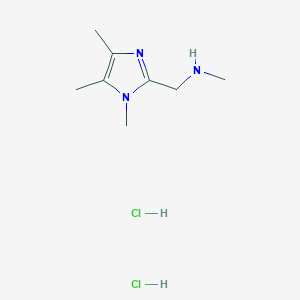
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride](/img/structure/B1396945.png)
![6-Chloro-3-methoxy-2,3-dihydroimidazo-[1,2-b]pyridazine hydrochloride](/img/structure/B1396946.png)
